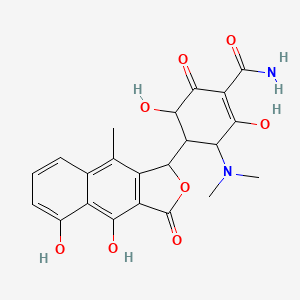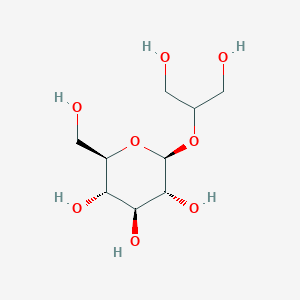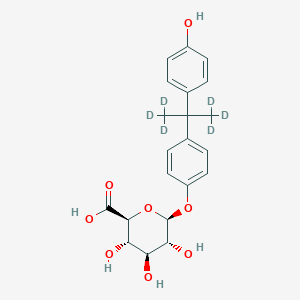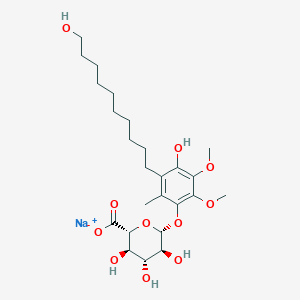
beta-Apooxytetracycline
説明
Beta-Apooxytetracycline is a derivative of oxytetracycline, a tetracycline antibiotic, characterized by specific structural modifications. While direct studies on beta-Apooxytetracycline are limited, insights can be drawn from research on related compounds and the broader category of tetracycline antibiotics and their derivatives. These compounds are notable for their broad-spectrum antimicrobial activity, which arises from their ability to inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria.
Synthesis Analysis
The synthesis of beta-Apooxytetracycline and related compounds involves complex chemical processes that modify the core tetracycline structure. A study detailed the reversed-phase chromatographic separation of oxytetracycline and its derivatives, including beta-apooxytetracycline, highlighting the methodological approach to distinguish and potentially synthesize these compounds (Fedeniuk, Ramamurthi, & McCurdy, 1996).
Molecular Structure Analysis
The structural complexity of beta-Apooxytetracycline relates closely to its parent compound, oxytetracycline, featuring a four-ring system with various functional groups that affect its chemical behavior and bioactivity. Structural characterization techniques such as X-ray diffraction have provided insights into the molecular configurations of closely related compounds, offering a basis for understanding the structural nuances of beta-Apooxytetracycline derivatives (Harata, 1984).
Chemical Reactions and Properties
Beta-Apooxytetracycline's chemical properties, such as reactivity and stability, are influenced by its functional groups and molecular structure. Research on oxytetracycline and its derivatives has explored their interactions with other chemical entities, providing insights into the potential reactions and chemical properties of beta-Apooxytetracycline (Fedeniuk, Ramamurthi, & McCurdy, 1996).
科学的研究の応用
Tetracyclines, including beta-Apooxytetracycline, have a wide range of applications in both human and veterinary medicine . Here are some of the key applications:
-
Prevention of Malaria
- Application: Tetracyclines are used as prophylactic treatment for malaria, particularly for travel to areas where malaria is endemic .
- Method: The drug is typically taken orally, starting a day or two before travel and continuing for four weeks after leaving the malaria area .
- Results: While not 100% effective, it can significantly reduce the risk of malaria infection .
-
Treatment of Acne and Rosacea
-
Treatment of Anthrax
-
Treatment of Eye Infections
-
Treatment of Gastrointestinal Tract Infections
-
Treatment of Infections Caused by Lice, Mites, or Ticks
-
Treatment of Periodontal Disease
- Application: Tetracyclines have been used to treat periodontal disease (gum disease). They can be applied locally to the gums to help reduce inflammation and inhibit the growth of harmful bacteria .
- Method: The drug is usually applied as a gel or in a slow-release form directly to the gums .
- Results: It can help to reduce inflammation and slow the progression of the disease .
-
Treatment of Peptic Ulcers
-
Treatment of Chlamydia Infections
-
Treatment of Lyme Disease
-
Treatment of Rickettsial Infections
-
Treatment of Mycoplasma Infections
Safety And Hazards
Beta-Apooxytetracycline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging the unborn child7. It should be stored locked up and disposed of to an approved waste disposal plant7.
将来の方向性
While specific future directions for beta-Apooxytetracycline are not available, the field of antibiotic research is rapidly evolving. There is a growing interest in developing new antibiotics to combat antimicrobial resistance8. Furthermore, the use of antibiotics in various fields, including environmental remediation, is being explored9.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature or consult with a subject matter expert.
特性
IUPAC Name |
4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMHDAKULCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940158 | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-apo-Oxytetracycline | |
CAS RN |
2869-27-4, 18695-01-7 | |
| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)
![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)





![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)
